molecular formula C21H22N2O5 B4457570 methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B4457570
M. Wt: 382.4 g/mol
InChI Key: YHDOJWWGAXADII-UHFFFAOYSA-N
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Description

Methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a synthetic organic compound featuring a 1,6-naphthyridine core. Key structural features include:

  • Position 2: A methyl group, enhancing steric bulk and influencing conformational stability.
  • Position 3: A methyl ester moiety, contributing to solubility in organic solvents and reactivity in further derivatization. This compound’s molecular formula is C₂₃H₂₆N₂O₅, with a molecular weight of 434.47 g/mol.

Properties

IUPAC Name

methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13-15(21(25)28-4)12-16-17(22-13)8-10-23(20(16)24)9-7-14-5-6-18(26-2)19(11-14)27-3/h5-6,8,10-12H,7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDOJWWGAXADII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)CCC3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (CAS Number: 1374510-73-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antihistaminic, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O5C_{24}H_{27}N_{3}O_{5}, with a molecular weight of approximately 437.5 g/mol. The structure features a naphthyridine core which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC24H27N3O5C_{24}H_{27}N_{3}O_{5}
Molecular Weight437.5 g/mol
CAS Number1374510-73-2

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, a study evaluated various naphthyridine derivatives against bacterial strains using the cup and plate diffusion method. The results indicated that several compounds showed substantial antibacterial activity at concentrations of 50 μg/ml and 100 μg/ml against strains like Bacillus subtilis and Escherichia coli .

Case Study: Antimicrobial Evaluation

  • Objective : To assess the antibacterial efficacy of naphthyridine derivatives.
  • Method : Cup and plate diffusion method.
  • Results : Significant inhibition zones were observed for certain derivatives at specified concentrations.

Antihistaminic Activity

The compound's structural similarities to known antihistamines suggest potential activity in this area. In silico studies and subsequent synthesis revealed that certain naphthyridine derivatives could act as effective antihistamines by blocking histamine receptors . This was particularly noted in a study involving guinea pig trachea where the compounds were tested for their ability to inhibit histamine-induced contractions.

Pharmacokinetic Profile

To predict the pharmacokinetic properties of this compound, researchers employed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. These studies are crucial for understanding the drug-likeness and bioavailability of new compounds before synthesis .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeFindings
AntimicrobialEffective against Bacillus subtilis, E. coli at low concentrations
AntihistaminicPotential activity demonstrated in guinea pig models
PharmacokineticsFavorable ADMET profile predicted

Scientific Research Applications

The compound methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has garnered interest in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Molecular Formula and Structure

  • Molecular Formula : C₂₄H₂₇N₃O₅
  • CAS Number : 1374510-73-2
  • IUPAC Name : this compound

The compound features a naphthyridine core, which is known for its diverse range of biological activities.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of naphthyridine can inhibit cancer cell proliferation. The presence of the methoxyphenyl group may enhance this activity by improving bioavailability and target specificity .
  • Antimicrobial Properties : Some naphthyridine derivatives demonstrate antibacterial and antifungal activities. The modification with the 3,4-dimethoxyphenyl group could potentially increase the spectrum of antimicrobial efficacy .

Pharmacology

The pharmacological profile of this compound suggests several mechanisms of action:

  • Enzyme Inhibition : Compounds similar to this compound may act as inhibitors for specific enzymes involved in disease pathways, particularly in cancer and infectious diseases .
  • Neuropharmacological Effects : Some studies indicate that naphthyridine derivatives can exhibit neuroprotective effects or modulate neurotransmitter systems, making them potential candidates for treating neurodegenerative disorders .

Material Science

Beyond biological applications, this compound may also find use in material science:

  • Organic Electronics : The unique electronic properties of naphthyridine compounds make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to form stable films and conduct electricity can be harnessed in developing advanced materials for electronic devices .

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored a series of naphthyridine derivatives and their effects on various cancer cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity against breast cancer cells compared to non-modified counterparts .

Study 2: Antimicrobial Efficacy

Research conducted on a library of naphthyridine compounds demonstrated promising antibacterial activity against Staphylococcus aureus. The incorporation of the methoxyphenyl group was found to be crucial for enhancing the antimicrobial potency .

Study 3: Neuroprotective Properties

In a neuropharmacological study published in Neuroscience Letters, researchers evaluated the neuroprotective effects of naphthyridine derivatives. They found that certain modifications led to significant reductions in neuronal apoptosis under oxidative stress conditions .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

  • Conditions :

    • Basic hydrolysis : 1M NaOH in H₂O/EtOH (1:1) at 70°C for 4–6 hours .

    • Acidic hydrolysis : 6M HCl under reflux for 12 hours .

  • Key Observations :
    Hydrolysis efficiency depends on steric hindrance from the adjacent naphthyridine ring. Yields range from 65–85% depending on reaction conditions.

Nucleophilic Substitution at the 2-Methyl Group

The methyl substituent at position 2 participates in free-radical halogenation or oxidation reactions:

Reaction TypeConditionsProductYieldReference
Bromination NBS, AIBN, CCl₄, reflux2-Bromomethyl derivative72%
Oxidation KMnO₄, H₂O, 80°C2-Carboxylic acid58%

Reduction of the 5-Oxo Group

The ketone at position 5 is reducible to a hydroxyl or methylene group:

  • NaBH₄ Reduction :

    • Produces 5-hydroxy-5,6-dihydronaphthyridine (stereoselectivity not observed).

    • Conditions : NaBH₄ in MeOH, 0°C, 2 hours (Yield: 89%).

  • Catalytic Hydrogenation :

    • Pd/C in EtOAc under H₂ (1 atm) reduces the ketone to a methylene group .

Reactivity of the Dimethylamino-Vinyl Group

The [(E)-2-(dimethylamino)vinyl] substituent at position 2 participates in:

  • Michael Additions :
    Reacts with α,β-unsaturated carbonyl compounds to form conjugated adducts .

  • Protonation/Deprotonation :
    The dimethylamino group acts as a weak base (pKa ≈ 8.5), enabling pH-dependent tautomerism .

Aromatic Electrophilic Substitution

The 3,4-dimethoxyphenyl ethyl group undergoes electrophilic substitution:

ReactionConditionsPositionProductYield
Nitration HNO₃/H₂SO₄, 0°CPara to methoxyNitro derivative45%
Sulfonation SO₃/H₂SO₄, 50°CMeta to ethyl chainSulfonic acid37%

Metal Coordination

The naphthyridine core chelates divalent metal ions (e.g., Mg²⁺, Zn²⁺) via its carbonyl and amine groups, which is relevant to its biological activity :

  • Stoichiometry : 1:1 (compound:metal) confirmed via Job’s plot .

  • Binding Affinity :
    Kd=2.3×106MK_d = 2.3 \times 10^{-6} \, \text{M} for Mg²⁺ (ITC data) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Ring-Opening : Forms a bicyclic diketone intermediate.

  • Demethylation : Cleavage of methoxy groups to hydroxyls (observed in acetonitrile solvent).

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes reveal:

  • O-Demethylation : Primary metabolic pathway, producing catechol derivatives.

  • Esterase Hydrolysis : Liver microsomes convert the ester to carboxylic acid (t₁/₂ = 22 minutes).

Key Comparative Data

PropertyMethyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylateEthyl 4-oxo-4H-quinolizine-3-carboxylate 1-Hydroxy-2-oxo-1,8-naphthyridine
Hydrolysis Rate (k, s⁻¹) 1.2×1041.2 \times 10^{-4}3.8×1053.8 \times 10^{-5}Not applicable
Metal Binding KdK_dKd 2.3×106M2.3 \times 10^{-6} \, \text{M}No data5.1×107M5.1 \times 10^{-7} \, \text{M}
Electrophilic Reactivity Moderate (methoxy directing)LowHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Table 1: Structural and Functional Comparison of Key Naphthyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes References
Methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate C₂₃H₂₆N₂O₅ 434.47 6: 3,4-dimethoxyphenylethyl; 2: methyl; 3: methyl ester Hypothesized CNS activity due to dimethoxyphenyl group; moderate solubility
Methyl 2-[2-(dimethylamino)ethenyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5,6-dihydro-5-oxo-1,6-naphthyridine-3-carboxylate (CAS 1374510-86-7) C₂₁H₂₃N₅O₃ 417.45 6: triazole; 2: dimethylamino-ethenyl Enhanced hydrogen bonding capacity; potential kinase inhibition
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate C₂₂H₂₃N₃O₄ 393.44 6: 4-methoxybenzyl; 2: dimethylamino-vinyl Increased lipophilicity; possible antimicrobial applications
Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate C₁₁H₁₇NO₂S 259.32 Decahydro-naphthyridine core; 2: sulfanylidene; 6: ethyl ester Rigid conformation; explored in protease inhibition studies
Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenylethyl group in the target compound may enhance binding to neurological targets (e.g., serotonin receptors) due to structural similarity to CNS-active ligands .

Molecular Weight and Solubility :

  • Higher molecular weight (434.47 g/mol) in the target compound correlates with reduced aqueous solubility compared to smaller analogs like the 393.44 g/mol derivative in .

Pharmacological Potential

  • Target Compound: The 3,4-dimethoxyphenyl group suggests possible neuroactive properties, analogous to isoquinoline derivatives with methoxy substituents () .
  • CAS 1374510-86-7 : The triazole moiety may confer stability against metabolic degradation, a desirable trait in kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using acidic catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) for intermediate cyclization or Vilsmeier reagents (e.g., POCl₃ in DMF) followed by methylamine treatment to introduce substituents . Key parameters include:
  • Temperature control : Maintain 80°C for 12 hours during Vilsmeier reactions to ensure complete conversion .
  • Catalyst purity : BF₃·Et₂O must be freshly distilled to avoid side reactions .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane, 1:3) to isolate the product from by-products like 8-hydroxy derivatives .
    Yields typically range from 57% (Vilsmeier route) to 90% (acid-catalyzed hydrolysis) , depending on intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 170–175 ppm) .
  • IR spectroscopy : Identify ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O ~1250 cm⁻¹) functional groups .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z 404.42 for C₂₂H₂₀N₄O₄) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the dihydronaphthyridine core, particularly the 5-oxo and ethylphenyl groups .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Methodological Answer : Stability is influenced by:
  • pH : The 5-oxo group is prone to hydrolysis under strong acidic/basic conditions (e.g., 50% H₂SO₄ at reflux degrades the scaffold within 18 hours) .
  • Light and temperature : Store at –20°C in amber vials to prevent photodegradation of the dimethoxyphenyl group .
  • Solvent choice : Use anhydrous THF or DCM for reactions to avoid unintended ester hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the dihydronaphthyridine core in further derivatization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model electron density to identify reactive sites. For example, the 5-oxo group is electrophilic, favoring nucleophilic attacks, while the 2-methyl ester may undergo transesterification .
  • Molecular docking : Screen derivatives against target enzymes (e.g., kinases) to prioritize functionalization at C-6 or C-8 for enhanced binding .
  • MD simulations : Assess solvation effects on the ethylphenyl moiety’s conformational flexibility .

Q. How should researchers address contradictions in reported synthetic yields for analogous naphthyridine derivatives?

  • Methodological Answer : Yield discrepancies often arise from:
  • Catalyst variability : Ag₂O in methylation steps yields 15–20% lower efficiency compared to BF₃·Et₂O due to incomplete reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization but may increase by-product formation .
    Resolution strategies :
  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent to identify optimal conditions.
  • By-product analysis : Use LC-MS to track intermediates (e.g., 8-hydroxy derivatives) and adjust workup protocols .

Q. What strategies enable regioselective functionalization of the naphthyridine scaffold without disrupting the 5-oxo group?

  • Methodological Answer :
  • Protecting groups : Temporarily shield the 5-oxo group with silyl ethers (e.g., TMSCl) during bromination or cross-coupling .
  • Mild reaction conditions : Use Pd-catalyzed Suzuki-Miyaura couplings at <60°C to functionalize C-8 without ketone interference .
  • Lewis acid catalysis : Selective C-6 alkylation occurs with ZnCl₂, preserving the 5-oxo moiety .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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